CID 78065241

Description

CID 78065241 (PubChem Compound Identifier 78065241) is a chemical compound cataloged in the PubChem database. Compounds like this compound are typically characterized using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS), which enable precise determination of molecular weight, fragmentation patterns, and structural elucidation .

The absence of explicit data in the provided evidence suggests that this compound may belong to a class of understudied or emerging compounds. For instance, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share structural similarities with marine toxins and exhibit biological activities relevant to pharmacology and toxicology . If this compound is analogous, it may feature cyclic or polyketide-like structures, common in bioactive natural products.

Properties

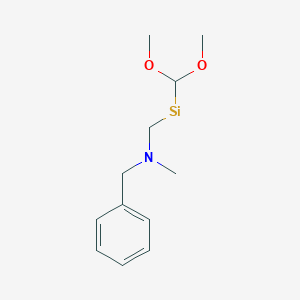

Molecular Formula |

C12H19NO2Si |

|---|---|

Molecular Weight |

237.37 g/mol |

InChI |

InChI=1S/C12H19NO2Si/c1-13(10-16-12(14-2)15-3)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |

InChI Key |

NFWYPWLUQQJWGO-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C[Si]C(OC)OC |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78065241 involves several synthetic routes and reaction conditions. One common method includes the addition of sodium alginate and calcium salt into water, followed by stirring to obtain a mixed solution. This solution is then combined with a compound color developing agent and glucolactone, poured into a mold, solidified, and freeze-dried to obtain the final product . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

CID 78065241 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

CID 78065241 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and molecular pathways. In medicine, it is being explored for its potential therapeutic applications, including its use as a drug candidate for certain diseases. Additionally, in industry, this compound is utilized in the production of various materials and products due to its unique chemical properties .

Mechanism of Action

The mechanism of action of CID 78065241 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally or functionally related compounds identified in the evidence, as direct data for CID 78065241 are unavailable.

Table 1: Key Properties of this compound and Analogous Compounds

Key Findings:

Structural Complexity: Oscillatoxin derivatives (e.g., CID 101283546) exhibit macrocyclic lactone structures with methyl substituents, which are absent in triterpene saponins like Ginsenoside Rf . This compound, if related, may share macrocyclic features but require further crystallographic validation.

Analytical Differentiation: In-source collision-induced dissociation (CID) in LC-ESI-MS effectively distinguishes isomers like Ginsenoside Rf and Pseudoginsenoside F11 by their fragmentation patterns . Similar methodologies could resolve structural ambiguities in this compound.

Biological Activity: Oscillatoxins demonstrate potent bioactivity, including cytotoxicity against cancer cells, whereas Ginsenoside Rf exhibits neuroprotective effects . This compound’s hypothetical bioactivity remains speculative without empirical data.

Synthetic Accessibility: Oscillatoxin analogs require complex synthetic pathways due to their macrocyclic cores, whereas Ginsenoside Rf is naturally abundant in Panax species . This compound’s synthetic feasibility is unknown.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.